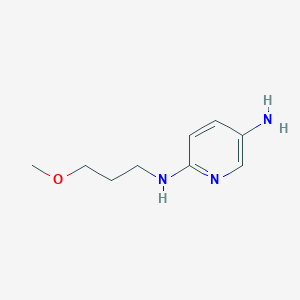

N2-(3-Methoxypropyl)pyridine-2,5-diamine

Description

Contextual Significance of Pyridine-Based Diamine Scaffolds in Modern Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemistry. chem960.com As an isostere of benzene, its derivatives are integral components of numerous natural products, including vitamins like niacin and alkaloids. guidechem.comnih.gov In synthetic chemistry, the pyridine ring is a cornerstone for drug design, with its structure appearing in thousands of medicinally important molecules. guidechem.com The nitrogen atom within the ring imparts distinct properties, such as basicity and the ability to participate in hydrogen bonding, which influences solubility and interactions with biological targets. chem960.com

Within this class, pyridine-based diamine scaffolds are of significant interest. These molecules, featuring a pyridine ring substituted with two amino groups, are versatile building blocks. The positions of the amino groups are critical in defining the molecule's electronic properties and three-dimensional shape. Specifically, diaminopyridines are recognized as effective polydentate ligands in coordination chemistry. nih.gov Their ability to bind to metal ions through the pyridine nitrogen and the two amino nitrogen donors allows for the construction of stable metal complexes and metal-organic frameworks (MOFs). nih.gov This has profound implications for catalysis, materials science, and the development of novel functional materials. chem960.com

Rationale for Academic Investigation into N2-(3-Methoxypropyl)pyridine-2,5-diamine and Related Structural Motifs

The scientific interest in a specific molecule like this compound stems from the principle of rational design, where a known chemical scaffold is systematically modified to achieve desired properties. The investigation into this compound is based on the unique combination of its core structure and its specific substituent.

The core, pyridine-2,5-diamine , provides a rigid, aromatic platform with two reactive amino groups. This arrangement of donor atoms makes it a versatile precursor for more complex molecular architectures. The unsubstituted pyridine-2,5-diamine molecule itself can act as a multidentate ligand, forming hydrogen-bonded networks in the solid state. nih.gov

The substituent, an N2-(3-methoxypropyl) group , is intentionally introduced to modulate the physicochemical properties of the parent diamine. This side chain offers several strategic advantages:

Enhanced Solubility: The flexible alkyl chain and the ether linkage can improve solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers.

Increased Flexibility: The propyl chain introduces a degree of conformational flexibility into an otherwise rigid structure.

Additional Coordination Site: The oxygen atom of the methoxy (B1213986) group provides another potential site for coordination with metal ions, enhancing the ligand's binding capabilities.

Therefore, the academic rationale for investigating this compound is to explore how these tailored modifications can lead to new monomers for advanced polymers, more effective ligands for catalysis, or novel building blocks for medicinal chemistry.

Research Trajectories and Multidisciplinary Relevance of the Compound Class

The structural features of this compound and related compounds place them at the intersection of several scientific disciplines.

Materials Science: A significant research trajectory for pyridine-containing diamines is their use as monomers in the synthesis of high-performance polymers, such as polyimides. While these polymers are known for their exceptional thermal and mechanical stability, their applications can be limited by poor solubility and high processing temperatures. The incorporation of flexible, non-coplanar, or ether-linked side chains into the polymer backbone is a proven strategy to enhance solubility and processability. The structure of this compound makes it an ideal candidate monomer for developing more processable advanced materials.

Medicinal Chemistry: Pyridine derivatives are a cornerstone of modern drug discovery. orgsyn.org Substituted diaminopyridines often serve as key intermediates in the synthesis of pharmaceutically active compounds. google.com The introduction of a methoxypropyl group can influence a molecule's lipophilicity and its ability to interact with biological receptors, making this class of compounds relevant for creating new therapeutic agents.

Coordination Chemistry and Catalysis: As versatile ligands, diaminopyridines are crucial in the development of organometallic complexes. nih.gov These complexes can function as catalysts in a wide range of organic transformations. The specific electronic and steric properties imparted by the N-alkyl and C-amino substituents in compounds like this compound can be used to fine-tune the activity and selectivity of such catalysts.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4928-48-7 | guidechem.combldpharm.com |

| Molecular Formula | C9H15N3O | guidechem.com |

| Molecular Weight | 181.24 g/mol | guidechem.com |

| Synonym | 2-N-(3-methoxypropyl)pyridine-2,5-diamine | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-N-(3-methoxypropyl)pyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBXZSCFJLQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Pyridine-2,5-diamine Backbones

The formation of the pyridine-2,5-diamine structure is the foundational stage of the synthesis. This can be accomplished through several classical and modern synthetic routes, primarily involving the reduction of nitro-substituted pyridines or the functionalization of pre-existing pyridine (B92270) rings.

A prevalent and well-established strategy for introducing amino groups onto an aromatic ring is through the reduction of a corresponding nitro group. This approach offers high yields and predictability. The synthesis of pyridine-2,5-diamine can commence from either a dinitropyridine or a nitro-aminopyridine precursor.

A common pathway involves the catalytic hydrogenation of a suitably substituted nitropyridine. For instance, a precursor like 2-amino-5-nitropyridine (B18323) or 5-amino-2-nitropyridine can be reduced to the target diamine. semanticscholar.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for this transformation. google.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol (B129727).

Alternatively, chemical reduction methods employing metals in acidic media are widely used. Reagents such as iron powder in acetic or hydrochloric acid, tin (Sn) or stannous chloride (SnCl₂) in concentrated hydrochloric acid have proven effective for the reduction of aromatic nitro groups to amines. semanticscholar.orgnih.gov The choice of reducing agent can be influenced by factors such as functional group tolerance, cost, and scale of the reaction. A patent for a similar compound, 2,3-diamino-6-methoxypyridine, details the reduction of 2-amino-6-methoxy-3-nitropyridine, showcasing the industrial applicability of this methodology. google.com

The synthesis of the nitro precursors themselves often starts with the nitration of a simpler pyridine derivative. For example, direct nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, which must then be separated. nih.gov

Table 1: Common Reagents for Nitro Group Reduction This table is interactive. Click on the headers to sort.

| Reagent System | Typical Conditions | Key Features | References |

|---|---|---|---|

| H₂ / Pd/C | 1-5 atm H₂, Ethanol/Methanol, RT-50°C | High efficiency, clean reaction, catalyst can be recycled. | google.com |

| Fe / HCl or Acetic Acid | Aqueous acid, Reflux | Cost-effective, robust, suitable for large scale. | semanticscholar.org |

| SnCl₂·2H₂O / HCl | Ethanol/Concentrated HCl, Reflux | Effective, but generates tin-based waste. | nih.gov |

An alternative to the nitro-reduction route is the direct introduction of amino groups onto a pre-formed pyridine ring through nucleophilic substitution reactions. This is particularly effective when a suitable leaving group, such as a halogen (Cl, Br), is present at the 2- and 5-positions of the pyridine ring.

The Chichibabin reaction, a classic method, involves the direct amination of the pyridine ring by reacting it with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. researchgate.net However, for synthesizing a disubstituted diamine, a more controlled, stepwise approach is generally required.

A more common strategy involves the nucleophilic aromatic substitution (SNAr) of halopyridines. For example, a precursor like 2,5-dichloropyridine (B42133) or 2,5-dibromopyridine (B19318) could be reacted with ammonia (B1221849) or a protected amine source. The reaction of 3-amino-2-chloropyridine (B31603) with aqueous ammonia, often in the presence of a copper catalyst, is a known method for producing 2,3-diaminopyridine (B105623) and demonstrates the viability of this approach. nih.govpatsnap.com The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, making the substitution of a leaving group at the 5-position more challenging unless activating groups are present. nih.govresearchgate.net

Another versatile method starts from pyridine N-oxides. Activating the N-oxide with an agent like tosyl chloride (Ts₂O) or phosphorus oxychloride (POCl₃) facilitates nucleophilic attack at the 2-position. ncert.nic.inwikipedia.org A sequence involving the N-oxide could be envisioned to introduce the two amino groups sequentially.

Introduction of the 3-Methoxypropyl Substituent

Once the pyridine-2,5-diamine backbone is synthesized, the next critical step is the selective attachment of the 3-methoxypropyl group to the nitrogen at the 2-position (N2). The two primary amino groups on the ring (at C2 and C5) will have different reactivities, and achieving regioselectivity is a key challenge. Generally, the amino group at the 2-position is electronically distinct from the one at the 5-position, which can be exploited to favor alkylation at the desired site.

The most direct method for introducing the 3-methoxypropyl group is through a standard N-alkylation reaction. This involves treating pyridine-2,5-diamine with a suitable alkylating agent, such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane. masterorganicchemistry.com The reaction is a nucleophilic substitution where one of the amino groups acts as the nucleophile. pearson.com

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) to scavenge the hydrohalic acid (HBr or HCl) byproduct, driving the reaction to completion. The choice of solvent (e.g., DMF, DMSO, or acetonitrile) is also critical. Controlling the stoichiometry of the alkylating agent is crucial to minimize undesired dialkylation. Selective mono-alkylation can often be achieved by using a slight excess of the diamine relative to the alkyl halide.

An alternative and often more controlled and greener strategy is reductive amination. acs.org This powerful method forms C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.

In this context, pyridine-2,5-diamine would be reacted with 3-methoxypropanal. The initial reaction forms an unstable imine (or iminium ion under acidic conditions), which is immediately reduced in situ to the desired secondary amine, N2-(3-Methoxypropyl)pyridine-2,5-diamine. google.comrsc.org This one-pot procedure is highly efficient and avoids the use of alkyl halides. acs.org

A variety of specialized reducing agents are employed for this reaction to selectively reduce the imine intermediate without affecting the starting aldehyde. Common choices include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. google.com Mild protocols using pyridine-borane complexes have also been developed. nih.govnih.gov A patent for a similar transformation, the reaction of 4-aminopyridine (B3432731) with an aldehyde followed by hydrogenation, validates this as a viable industrial route.

Table 2: Comparison of N-Alkylation Methods This table is interactive. Click on the headers to sort.

| Method | Reagents | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Direct Alkylation | 1-Bromo-3-methoxypropane, Base (e.g., K₂CO₃) | Conceptually simple, readily available reagents. | Potential for over-alkylation, use of alkyl halides. | masterorganicchemistry.compearson.com |

Reaction Optimization and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. Several aspects of the synthesis of this compound can be optimized according to the principles of green chemistry.

Atom Economy : Reductive amination is generally preferred over direct alkylation as it has higher atom economy and avoids the formation of halide salt byproducts. acs.org One-pot, multi-component reactions to build the substituted pyridine core are also attractive for this reason. rsc.org

Safer Reagents : Replacing hazardous alkyl halides with alcohols via a "borrowing hydrogen" catalytic process for the N-alkylation step represents a significant green improvement. This method uses a catalyst to temporarily oxidize the alcohol to an aldehyde for the reductive amination sequence, generating only water as a byproduct. Similarly, moving from stoichiometric metal reductants (like Sn or Fe) to catalytic hydrogenation for the nitro-reduction step reduces metallic waste.

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for steps such as the construction of the pyridine ring or for nucleophilic substitution reactions. rsc.org

Solvent Choice : Optimizing reactions to work in greener solvents (e.g., ethanol, water) or under solvent-free conditions is a key goal. For example, some reductive aminations can be performed neat or in solvents like methanol. nih.gov

Catalytic Systems and Their Role in Synthetic Efficiency

Catalytic systems are paramount in the synthesis, particularly for the reduction of the nitro group, where efficiency and selectivity are crucial.

The initial SNAr reaction between 2-chloro-5-nitropyridine (B43025) and 3-methoxypropylamine (B165612) can, in some instances, be conducted by simply heating the neat reactants, obviating the need for a catalyst. nih.gov However, in analogous syntheses of related N-arylpyridin-2-amines, the use of a base such as potassium carbonate in a solvent like t-BuOH has been shown to facilitate the coupling reaction. nih.gov

For the critical nitro-to-amine reduction step, a variety of catalytic systems are employed, each with distinct advantages in terms of efficiency and operating conditions.

Noble Metal Catalysts : Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups. google.com It offers high yields under relatively mild conditions. Rhodium on carbon (Rh/C) is also a powerful hydrogenation catalyst. nih.gov

Base Metal Catalysts : Due to the high cost of noble metals, significant research has focused on developing catalysts from more abundant and economical base metals. Raney Nickel is a traditional choice, though its pyrophoric nature presents handling challenges. nih.gov More recent advancements have led to the development of air- and moisture-stable manganese-based catalysts that demonstrate high chemoselectivity for nitro group reduction. nih.gov Iron powder in an acidic medium is another well-established, cost-effective method for reducing nitropyridines. orgsyn.org

Electrocatalytic Hydrogenation : A modern and sustainable approach involves electrocatalytic hydrogenation. Systems using a rhodium-on-carbon catalyst in a membrane electrode assembly can reduce the pyridine nucleus at ambient temperature and pressure, highlighting a potential green alternative for related reductions. nih.gov

| Catalyst System | Typical Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| 10% Pd/C | Catalytic Hydrogenation (H₂) | High efficiency, high yield, standard industry practice. | google.com |

| Raney-Ni | Catalytic Hydrogenation (H₂) | Cost-effective alternative to noble metals. | nih.gov |

| Manganese Pincer Complex (Mn-1) | Catalytic Hydrogenation (H₂) | Air-stable, highly chemoselective, uses non-noble metal. | nih.gov |

| Iron (Fe) Powder / Acid | Chemical Reduction | Very low cost, widely available. | orgsyn.org |

| Rh/C | Electrocatalytic Hydrogenation | Operates at ambient temperature/pressure, high energy efficiency. | nih.gov |

Solvent Selection and Environmentally Benign Synthetic Protocols

Solvent choice is critical for optimizing reaction kinetics, facilitating purification, and minimizing environmental impact. The development of greener protocols is a key focus in modern chemical synthesis.

For the initial SNAr step, protocols have been developed using tert-butanol (B103910) (t-BuOH) or even under solvent-free conditions, which represent environmentally favorable options. nih.govnih.gov In contrast, older or alternative procedures may use chlorinated solvents like 1,2-dichloroethane, which are less desirable from a green chemistry perspective. chemicalbook.com

In the reduction step, methanol and ethanol are common solvents for catalytic hydrogenations using catalysts like Pd/C. google.comorgsyn.orggoogle.com Toluene has been used for systems involving manganese catalysts. nih.gov From an environmental standpoint, water is an ideal solvent, and its use in electrocatalytic hydrogenation processes makes that route particularly attractive. nih.gov

Environmentally benign synthetic strategies focus on several key areas:

Atom Economy : Catalytic hydrogenation using hydrogen gas is highly atom-economical, producing only water as a byproduct.

Catalyst Choice : The shift from precious noble metals like palladium to abundant base metals such as manganese or iron reduces both cost and environmental burden associated with mining and refining rare elements. nih.gov

Mild Conditions : Electrocatalytic methods that operate at ambient temperature and pressure significantly reduce the energy consumption compared to traditional thermal processes that often require high heat and pressure. nih.gov This approach can be paired with renewable energy sources for a truly sustainable manufacturing process.

| Synthetic Step | Solvent | Environmental/Procedural Considerations | Reference |

|---|---|---|---|

| Nucleophilic Substitution | t-Butanol / None (Neat) | Green options; reduced solvent waste. | nih.govnih.gov |

| 1,2-Dichloroethane | Effective but less environmentally friendly (chlorinated solvent). | chemicalbook.com | |

| Nitro Reduction | Methanol / Ethanol | Common, effective solvents for hydrogenation. | google.comgoogle.com |

| Toluene | Used for specific base-metal catalyst systems. | nih.gov | |

| Water | Ideal green solvent, used in electrocatalytic methods. | nih.gov |

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of this compound while minimizing the formation of impurities is essential for an efficient and economical synthesis.

Yield Enhancement: In the SNAr step, driving the reaction to completion is key. This can be achieved by applying heat and allowing for sufficient reaction time. nih.gov For analogous methoxylation reactions, refluxing with a slight excess of sodium methoxide (B1231860) in methanol for 1-2 hours has resulted in yields exceeding 95%. google.com For the reduction step, the yield is heavily dependent on the chosen catalyst and reaction conditions. High-purity starting materials are crucial; a patent for a related synthesis reported that starting with a 98.66% pure precursor led to a final product yield of 91.67%. chemicalbook.com Optimization of temperature and hydrogen pressure is also critical, with one manganese-catalyzed system being optimized at 130 °C and 80 bar of H₂ to achieve excellent yields. nih.gov

Side Product Mitigation: The primary challenge in the reduction step is achieving chemoselectivity—reducing the nitro group without affecting the pyridine ring or other functional groups.

Over-reduction : Catalytic hydrogenation carries the risk of reducing the pyridine ring in addition to the nitro group. nih.gov The choice of a highly chemoselective catalyst, such as certain manganese complexes, is vital to prevent this side reaction. nih.gov

Catalyst Poisoning and Leaching : In industrial-scale productions, catalyst leaching can contaminate the product and reduce catalytic activity over time. This was noted as a potential issue for the catalytic reduction of a similar compound, 2-amino-6-methoxy-3-nitropyridine, which resulted in colored impurities. google.com

Undesired Elimination : The choice of reducing agent can be critical. For example, the reaction of 2-amino-5-nitropyridine with hydrazine (B178648) hydrate (B1144303) was found to cause the elimination of the C2-amino group, an undesirable side reaction. pleiades.online The presence of the bulkier N-(3-methoxypropyl) substituent on the C2-amino group in the actual intermediate likely sterically hinders and prevents this elimination pathway, ensuring the integrity of the desired diamine structure.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment of each atom in the molecule can be mapped out.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N2-(3-Methoxypropyl)pyridine-2,5-diamine, specific signals corresponding to each unique proton are observed. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. The protons of the methoxypropyl side chain, including the CH₂, CH₃, and NH groups, will have distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate at characteristic downfield shifts, while the aliphatic carbons of the methoxypropyl group will appear at upfield shifts. The number of signals in the ¹³C NMR spectrum confirms the total number of unique carbon environments in the molecule.

Interactive ¹H NMR Data Table

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | m | - |

| Pyridine-H | 6.5 - 7.5 | m | - |

| NH₂ | 4.0 - 5.0 | br s | - |

| OCH₃ | 3.3 - 3.5 | s | - |

| NCH₂ | 3.2 - 3.4 | t | 6.5 - 7.5 |

| OCH₂ | 3.4 - 3.6 | t | 6.0 - 7.0 |

| CH₂CH₂CH₂ | 1.8 - 2.0 | p | 6.5 - 7.5 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands would include:

N-H stretching vibrations of the primary and secondary amine groups, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methoxypropyl chain, observed around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine ring, which give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy (B1213986) group, which would produce a strong absorption band in the 1000-1300 cm⁻¹ range.

Interactive IR Absorption Data Table

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (NH) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methoxy Group | C-O Stretch | 1000 - 1300 |

Note: This table presents expected absorption ranges for the functional groups present.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would confirm the molecular formula, C₉H₁₅N₃O, by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Cleavage of the methoxypropyl side chain would be expected, leading to characteristic fragment ions that can be used to piece together the molecule's structure.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 182.1288 |

| [M+Na]⁺ | 204.1107 |

Note: These values are predicted based on the molecular formula and may differ slightly from experimental results.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates can be determined.

This technique reveals:

Bond lengths and angles with high precision.

The conformation of the methoxypropyl side chain.

The planarity of the pyridine ring.

Intermolecular interactions , such as hydrogen bonding between the amine groups and the pyridine nitrogen, which dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of related pyridine derivatives often reveals extensive hydrogen bonding networks that influence their solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₁₅N₃O). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 59.64 |

| Hydrogen | H | 1.008 | 15 | 8.34 |

| Nitrogen | N | 14.007 | 3 | 23.18 |

| Oxygen | O | 15.999 | 1 | 8.83 |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding in N2-(3-Methoxypropyl)pyridine-2,5-diamine

Quantum mechanical calculations are fundamental to understanding the electronic nature of this compound at the atomic level. These studies reveal how electrons are distributed across the molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. nih.govrsc.orgarxiv.org By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry corresponding to the lowest energy state of the molecule.

The pyridine (B92270) ring is expected to be largely planar, with the amino groups slightly out of the plane. nih.gov The introduction of the 3-methoxypropyl group at the N2 position will induce some changes in the local geometry of the attached amino group. The bond lengths and angles of the pyridine core are anticipated to be similar to those reported for pyridine-2,5-diamine. nih.gov

Table 1: Predicted Geometric Parameters of this compound based on Analogous Structures

| Parameter | Predicted Value | Basis of Prediction |

| C-N (pyridine ring) | ~1.34 - 1.35 Å | Crystallographic data of pyridine-2,5-diamine nih.gov |

| C-C (pyridine ring) | ~1.38 - 1.41 Å | Crystallographic data of pyridine-2,5-diamine nih.gov |

| C-N (amino group) | ~1.39 Å | Crystallographic data of pyridine-2,5-diamine nih.gov |

| N-C (side chain) | ~1.47 Å | Standard bond lengths |

| C-C (side chain) | ~1.54 Å | Standard bond lengths |

| C-O (side chain) | ~1.43 Å | Standard bond lengths |

| C-N-C angle | ~120° | Expected sp2 hybridization |

These values are estimations and would be precisely determined by specific DFT calculations for the molecule.

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgscribd.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino groups, which act as electron-donating centers. libretexts.orgreddit.com The LUMO is likely distributed over the pyridine ring, which can accept electron density. The methoxypropyl side chain, being electron-donating, will influence the energy of the HOMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, indicating regions with high electron density that are attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups, highlighting their potential as hydrogen bond donors.

Reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. libretexts.org

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Property | Predicted Trend/Value | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability |

| LUMO Energy | Relatively low | Indicates ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |

| Dipole Moment | Non-zero | Indicates a polar molecule |

| Electronegativity | Moderate | Overall ability to attract electrons |

| Chemical Hardness | Moderate | Resistance to change in electron distribution |

Conformational Analysis and Molecular Dynamics Simulations of Flexible Side Chains

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum mechanics. This helps to identify the most stable, low-energy conformations. For the methoxypropyl side chain, the dihedral angles around the C-C and C-O bonds are key determinants of its spatial arrangement.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the side chain's flexibility. arxiv.orgyoutube.comaps.org By simulating the motion of the atoms over time, MD can explore the conformational landscape and determine the preferred orientations of the side chain in different environments, such as in a solvent or interacting with a surface. These simulations would reveal how the side chain moves, folds, and interacts with the pyridine core.

Predictive Modeling for Chemical Reactivity and Selectivity in Derivatization

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be employed to forecast the chemical reactivity and selectivity of this compound in derivatization reactions. wjpsonline.commdpi.comnih.gov These models establish a mathematical relationship between the molecule's structural or electronic descriptors and its chemical behavior.

For instance, to predict the most likely site for an electrophilic substitution on the pyridine ring, one could develop a QSAR model based on a training set of similar pyridine derivatives with known reactivity. mdpi.com Descriptors used in such a model might include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and MEP values at different positions on the ring.

Steric Descriptors: Molecular volume and surface area around each potential reaction site.

Topological Descriptors: Describing the connectivity of the atoms.

By calculating these descriptors for this compound, the model could predict the relative reactivity of the different carbon atoms on the pyridine ring, guiding synthetic efforts to achieve a desired substitution pattern.

In Silico Screening and Design of this compound Derivatives for Specific Chemical Functions

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of chemical compounds to identify those with desired properties. techniques-ingenieur.frnih.govnih.gov This approach can be used to design novel derivatives of this compound with specific chemical functions.

The process typically involves:

Defining the Desired Function: This could be, for example, enhanced solubility, specific binding affinity to a target, or a particular electronic property.

Generating a Virtual Library: A library of derivatives is created by computationally modifying the structure of this compound. This could involve adding different functional groups at various positions on the pyridine ring or altering the side chain.

Calculating Descriptors: For each molecule in the virtual library, a set of relevant descriptors (as in QSAR) is calculated.

Screening and Filtering: The library is then screened based on the calculated descriptors to identify molecules that meet the predefined criteria for the desired function. For example, if high reactivity towards a certain reaction is desired, molecules with a low HOMO-LUMO gap might be selected.

Prioritizing Candidates: The most promising candidates are then selected for further computational analysis or for synthesis and experimental validation.

This in silico approach significantly accelerates the discovery of new functional molecules by focusing experimental efforts on the most promising candidates. nih.gov

Diverse Applications in Chemical Research and Material Science

Application as Building Blocks in Organic Synthesis

The presence of two nucleophilic amino groups on an aromatic pyridine (B92270) scaffold makes N2-(3-Methoxypropyl)pyridine-2,5-diamine a highly useful building block for constructing more complex molecular architectures.

Precursors for Heterocyclic Systems and Polymeric Materials

The dual amine functionality of this compound allows it to undergo cyclocondensation reactions with a variety of reagents to form fused heterocyclic systems. Substituted diaminopyridines are well-established precursors for synthesizing biologically significant scaffolds such as imidazo[4,5-b]pyridines. sigmaaldrich.comsigmaaldrich.com By reacting with aldehydes or carboxylic acids, this compound can form fused imidazole rings, leading to novel compounds with potential applications in medicinal chemistry.

In the realm of material science, aromatic diamines are fundamental monomers for the synthesis of high-performance polymers. This compound can be employed in polycondensation reactions with dianhydrides or dicarboxylic acids to produce polyimides and polyamides, respectively. sigmaaldrich.comtandfonline.com The incorporation of the pyridine unit and the flexible N-(3-methoxypropyl) side chain into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and specific mechanical characteristics. benicewiczgroup.com For instance, the pyridine nitrogen can improve polymer solubility in acidic media, which is advantageous for processing. benicewiczgroup.com

Role in Multi-component Reactions and Combinatorial Chemistry Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in modern organic synthesis for creating molecular diversity. bohrium.comdntb.gov.ua Pyridine derivatives are frequently synthesized via MCRs, such as the Hantzsch or Guareschi-Thorpe reactions. acsgcipr.org this compound is an ideal candidate for such reactions, where its amino groups can react with carbonyl compounds and active methylene species to generate complex, highly substituted pyridine or fused-pyridine libraries. researchgate.netacs.org

This suitability for MCRs makes the compound a valuable asset in combinatorial chemistry. Combinatorial approaches aim to rapidly synthesize large libraries of related compounds for high-throughput screening in drug discovery and materials science. The structural features of this compound allow for the systematic variation of other components in an MCR, leading to a diverse set of analogues with potentially unique biological activities or material properties.

| Reaction Name | Other Reactants | Resulting Scaffold | Potential Utility |

|---|---|---|---|

| Hantzsch-type Synthesis | β-ketoester, Aldehyde | Dihydropyridines / Pyridines | Calcium channel blockers, Kinase inhibitors |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Substituted Pyridinones | Pharmaceutical intermediates |

| Imidazopyridine Synthesis | Aromatic Aldehyde | Fused Imidazo[4,5-b]pyridines | Anticancer agents, Antivirals |

Analytical Methodologies Utilizing this compound and its Derivatives

The chemical properties of this compound and compounds derived from it can be exploited for various analytical applications, from enhancing chromatographic detection to creating selective chemical sensors.

Derivatization Strategies for Chromatographic Analysis (e.g., GC, HPLC)

Direct analysis of polar, non-volatile compounds like aromatic amines can be challenging. Chemical derivatization is a common strategy to improve their chromatographic behavior and detectability. researchgate.netacademicjournals.org

For Gas Chromatography (GC) analysis, the primary amino group of this compound can be converted into a less polar, more volatile derivative. doaj.org Acylation with reagents like pentafluoropropionamide is a standard technique that yields derivatives suitable for GC-MS analysis, often providing characteristic fragmentation patterns that aid in structural confirmation. nih.gov

In High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly enhancing sensitivity. libretexts.org The amine groups of the target compound can be readily tagged in a pre-column derivatization step. rsc.org Reagents such as benzoyl chloride or dansyl chloride react with amines to form products with strong UV absorbance or fluorescence, allowing for trace-level quantification in complex matrices like biological fluids or environmental samples. researchgate.net

| Technique | Derivatizing Agent | Functional Group Targeted | Purpose |

|---|---|---|---|

| GC-MS | Pentafluoropropionic Anhydride (PFPA) | Primary/Secondary Amines | Increase volatility and electron-capture response |

| HPLC-UV | Benzoyl Chloride | Primary/Secondary Amines | Introduce a strong UV-absorbing chromophore. libretexts.org |

| HPLC-FLD | Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | Introduce a highly fluorescent tag. researchgate.net |

| HPLC-FLD | o-Phthalaldehyde (OPA) | Primary Amines | Form a fluorescent isoindole product |

Development of Chemosensors for Specific Analytes (e.g., ions, neutral species)

Compounds containing diaminopyridine or diaminopyrimidine scaffolds have been successfully developed as chemosensors for detecting metal ions. nih.govresearchgate.net These sensors operate through coordination of the nitrogen atoms (from both the pyridine ring and the amino groups) with a target analyte, typically a metal cation. nih.gov This binding event perturbs the electronic structure of the molecule, resulting in an observable change in its optical properties, such as a shift in absorption wavelength (colorimetric sensor) or an enhancement or quenching of its fluorescence (fluorometric sensor). mdpi.com

This compound is a promising platform for designing such chemosensors. The pyridine nitrogen and the two exocyclic amino nitrogens provide multiple binding sites. Furthermore, the ether oxygen in the methoxypropyl side chain could also participate in chelation, potentially creating a binding pocket that is selective for specific metal ions like Cu²⁺, Fe³⁺, or Al³⁺. nih.govnih.gov By modifying the molecule with additional fluorophores or chromophores, highly sensitive and selective sensors for environmental monitoring or biological imaging could be developed.

Contributions to Polymer and Advanced Materials Science

The role of this compound as a monomer extends to the creation of advanced polymers with tailored properties. Aromatic diamines are crucial for synthesizing polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The synthesis involves a two-step process where the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. tandfonline.com The choice of the diamine and dianhydride monomers dictates the final properties of the polymer. By using this compound as the diamine monomer, novel polyimides can be created. The presence of the flexible, non-planar methoxypropyl group can disrupt the tight packing of polymer chains that is typical for rigid aromatic polyimides. This disruption can lead to materials with improved solubility and processability without significantly compromising thermal stability. benicewiczgroup.com Such polymers are highly sought after for applications in electronics, aerospace, and as advanced membranes for gas separation.

| Dianhydride Abbreviation | Full Name | Potential Polymer Property |

|---|---|---|

| PMDA | Pyromellitic Dianhydride | High thermal stability, rigidity |

| BPADA | 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | Increased flexibility and solubility |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | Improved optical transparency and solubility |

| ODPA | 4,4'-Oxydiphthalic Anhydride | Enhanced flexibility and processability |

Based on the conducted research, there is insufficient publicly available scientific literature to generate a detailed article on the specific applications of the chemical compound “this compound” in the areas of polyimides, dyes, optoelectronic materials, and agrochemicals as outlined in the user's request.

While the broader classes of pyridine-containing diamines and pyridine derivatives have been shown to be valuable in these fields, no documents were found that specifically mention or provide data for "this compound". Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested outline for this specific compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of N2-(3-Methoxypropyl)pyridine-2,5-diamine

Direct experimental data on this compound is not extensively available in the public domain. However, a robust academic understanding can be inferred from the well-established chemistry of pyridine-2,5-diamine and the predictable electronic and steric effects of the N-(3-methoxypropyl) substituent.

Structural and Physicochemical Properties:

The structure of this compound features a pyridine (B92270) ring with amino groups at the 2- and 5-positions. The amino group at the 2-position is secondary, bearing a 3-methoxypropyl chain, while the amino group at the 5-position is primary. The pyridine nitrogen atom, being sp2 hybridized, imparts a basic character to the molecule and influences the electron density distribution within the aromatic ring. The amino groups, in contrast, are electron-donating through resonance.

The introduction of the 3-methoxypropyl group at the N2 position is expected to significantly influence the compound's physicochemical properties. The flexible alkyl chain increases the molecule's non-polar character, which would likely decrease its melting point and boiling point compared to the unsubstituted pyridine-2,5-diamine. The presence of the ether oxygen in the substituent introduces a site for hydrogen bonding, potentially affecting its solubility in protic solvents.

Table 1: Inferred Physicochemical and Spectroscopic Data for this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C9H15N3O | Based on chemical structure |

| Molecular Weight | 181.24 g/mol | Calculated from the molecular formula |

| Appearance | Likely a viscous liquid or low-melting solid | N-alkylation often reduces melting points of aromatic amines |

| Solubility | Moderately soluble in polar organic solvents | Presence of both polar (amines, ether) and non-polar (alkyl chain) groups |

| ¹H NMR | Aromatic protons on the pyridine ring, distinct signals for the -CH2- groups of the methoxypropyl chain, and signals for the -NH and -NH2 protons. | The chemical shifts would be influenced by the electronic environment of the pyridine ring and the substituent. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring, three carbons of the methoxypropyl chain, and the methoxy (B1213986) carbon. | The positions of the signals would reflect the electron-donating and -withdrawing effects within the molecule. researchgate.net |

| IR Spectroscopy | Characteristic N-H stretching bands for primary and secondary amines, C-N stretching, and C-O-C stretching from the ether linkage. libretexts.orglibretexts.org | These bands would confirm the presence of the key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns indicative of the loss of the methoxypropyl side chain. | Mass spectrometry would provide confirmation of the molecular weight and structural information. |

Reactivity:

The reactivity of this compound is dictated by the interplay of the pyridine ring and its amino substituents. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the two amino groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to themselves. This opposing electronic nature makes the prediction of regioselectivity in electrophilic substitution reactions complex. The primary amino group at the 5-position and the secondary amino group at the 2-position are both nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The presence of the bulky 3-methoxypropyl group on the N2-amine may sterically hinder reactions at this site and at the adjacent C3 position of the pyridine ring.

Identification of Key Challenges and Unexplored Research Areas in Pyridine Diamine Chemistry

The study of pyridine diamines, including this compound, presents several key challenges and consequently, numerous unexplored research areas.

Synthetic Challenges:

The selective synthesis of unsymmetrically substituted pyridine diamines remains a significant challenge. For a molecule like this compound, a multi-step synthesis would be required, likely involving the protection of one amino group while the other is functionalized. The development of regioselective C-N bond formation methodologies is a critical area of research. Furthermore, achieving selective N-alkylation of one amino group in the presence of another, and the pyridine ring nitrogen, requires careful control of reaction conditions.

Characterization and Purity:

The purification and characterization of pyridine diamines can be complicated by their basicity and potential for multiple protonation states. Their tendency to oxidize, especially when unsubstituted, can also lead to colored impurities that are difficult to remove. A thorough characterization, including unambiguous assignment of all signals in NMR spectra, is crucial for understanding their structure and reactivity.

Understanding Structure-Property Relationships:

A major unexplored area is the systematic investigation of how the position and nature of substituents on the pyridine ring and the amino groups influence the compound's properties. For instance, the effect of the N-(3-methoxypropyl) group on the basicity of the pyridine nitrogen and the amino groups, its coordination chemistry with metal ions, and its potential as a building block in polymers or functional materials are all areas ripe for investigation. The conformational flexibility of the methoxypropyl chain and its potential for intramolecular hydrogen bonding could also impart unique properties that are yet to be explored.

Projections for Future Research Directions

The future of research into this compound and related pyridine diamines is promising, with potential advancements in synthesis, characterization, and application.

Novel Synthetic Routes:

Future research will likely focus on the development of more efficient and selective synthetic routes to asymmetrically substituted pyridine diamines. This could involve the use of novel catalysts for C-N cross-coupling reactions or the development of new protecting group strategies. Flow chemistry and high-throughput screening could also be employed to rapidly optimize reaction conditions for the synthesis of libraries of related compounds.

Advanced Characterization:

To gain a deeper understanding of the structure and dynamics of these molecules, advanced characterization techniques will be essential. This includes two-dimensional NMR techniques for unambiguous structural elucidation, as well as computational modeling to predict conformational preferences and electronic properties. X-ray crystallography of the compound or its derivatives would provide invaluable information about its solid-state structure and intermolecular interactions.

Expanded Application Domains:

The unique structural features of this compound suggest a range of potential applications that could be explored in future research:

Medicinal Chemistry: The pyridine diamine scaffold is a common feature in many biologically active molecules. The introduction of the methoxypropyl group could modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Materials Science: As a diamine, this compound could serve as a monomer for the synthesis of novel polyamides, polyimides, or other polymers. The flexible methoxypropyl side chain could impart desirable properties such as improved solubility and processability.

Coordination Chemistry: The multiple nitrogen atoms in the molecule make it an interesting ligand for the formation of metal complexes. The properties of these complexes could be tuned by the nature of the metal ion and the coordination environment, leading to potential applications in catalysis or as functional materials.

Q & A

Q. What are the recommended synthetic routes for N2-(3-Methoxypropyl)pyridine-2,5-diamine?

The compound can be synthesized via alkylation of pyridine-2,5-diamine using a methoxypropylating agent (e.g., 3-methoxypropyl bromide) in the presence of a base such as potassium carbonate. This method is analogous to the alkylation of pyridine-2,5-diamine with propyl bromide, as demonstrated in related pyridine derivatives . Solvent selection (e.g., DMF or acetonitrile) and reaction temperature (typically 60–80°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural determination. Single-crystal diffraction data can be collected using a Bruker APEXII CCD diffractometer, with structure refinement performed via SHELXTL or SHELXL software. Key structural features include deviations of amino groups from the pyridine plane (e.g., 0.042–0.106 Å) and intermolecular hydrogen-bonding networks stabilizing the crystal lattice .

Q. What analytical methods are suitable for assessing purity and stability?

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) provides robust separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid. UV detection at 254 nm is recommended for quantification. Method scalability allows adaptation to preparative isolation of impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Advanced optimization involves screening solvents (e.g., DMSO for enhanced nucleophilicity), bases (e.g., DBU for hindered alkylation), and temperature gradients. Kinetic studies using in-situ NMR or LC-MS can identify intermediates and side products. For example, competing O-alkylation may occur if the methoxypropyl group’s oxygen is insufficiently protected, requiring orthogonal protecting groups .

Q. What structural features differentiate this compound from analogs like N5-propylpyridine-2,5-diamine?

The 3-methoxypropyl substituent introduces steric and electronic effects distinct from alkyl or aryl groups. Computational studies (e.g., DFT) reveal altered charge distribution on the pyridine ring, affecting hydrogen-bonding capacity and solubility. Comparative crystallography shows that the methoxy group disrupts planar stacking observed in non-methoxy analogs, potentially altering biological interactions .

Q. How is biological activity evaluated, and what mechanisms are hypothesized?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) quantify IC50 values. For example, related pyrimidine derivatives exhibit IC50 values of 12.5–15.0 µM, suggesting potential DNA intercalation or kinase inhibition. Follow-up studies include molecular docking to identify binding targets (e.g., topoisomerases) and metabolomic profiling to assess off-target effects .

Q. How should researchers address contradictions in analytical data (e.g., HPLC vs. NMR purity)?

Cross-validation using orthogonal techniques is essential. For instance, discrepancies between HPLC purity (95%) and NMR integration may arise from residual solvents or non-UV-active impurities. Employ LC-HRMS for accurate mass confirmation and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. Statistical tools like principal component analysis (PCA) can correlate batch variations with synthetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.